4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-

Beschreibung

Molecular Composition and Structural Features

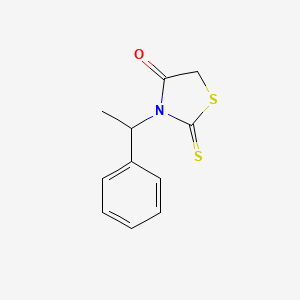

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- possesses the molecular formula C11H11NOS2 with a calculated molecular weight of 237.3 grams per mole. The structural framework consists of a central thiazolidinone ring system, which comprises a five-membered heterocycle containing one sulfur atom, one nitrogen atom, and three carbon atoms, with a carbonyl group positioned at the 4-position and a thiocarbonyl group at the 2-position. The 3-position of the thiazolidinone ring bears a 1-phenylethyl substituent, which introduces both aromatic character and chiral complexity to the molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting the systematic nomenclature conventions for heterocyclic compounds.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C1=CC=CC=C1)N2C(=O)CSC2=S, which clearly delineates the connectivity pattern between atoms. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3. This comprehensive structural description reveals the presence of a methyl-bearing chiral carbon adjacent to the benzene ring, which contributes significantly to the compound's three-dimensional architecture and potential stereochemical considerations.

Table 1: Molecular Composition and Identifying Information

The thiazolidinone core structure represents a fundamental scaffold in medicinal chemistry, characterized by its unique combination of heteroatoms that impart distinct electronic properties. The five-membered ring system exhibits specific geometric constraints that influence both the compound's reactivity and its potential interactions with biological targets. The presence of both sulfur atoms in different oxidation states—one as part of the ring system and another in the thiocarbonyl group—creates distinctive electronic environments that affect molecular polarization and charge distribution patterns throughout the structure.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of 4-thiazolidinone derivatives reveals critical insights into the three-dimensional arrangement and conformational preferences of these heterocyclic systems. Single-crystal X-ray diffraction studies of related thiazolidinone compounds demonstrate that the five-membered ring typically adopts a planar or near-planar conformation, with minimal puckering due to the aromatic character contributed by the thiocarbonyl group. The bond lengths and angles within the thiazolidinone ring system show characteristic patterns consistent with partial double-bond character between the carbon-sulfur and carbon-nitrogen bonds, resulting from resonance stabilization involving the thiocarbonyl group.

Conformational analysis indicates that the 1-phenylethyl substituent at the 3-position can adopt multiple rotational conformations around the nitrogen-carbon bond connecting it to the ring system. The phenyl group typically exhibits rotational freedom that allows for various orientations relative to the thiazolidinone plane, although steric interactions may favor certain conformational arrangements. The methyl group on the chiral carbon introduces additional conformational complexity, potentially influencing the overall molecular shape and affecting intermolecular interactions in the solid state.

The crystal packing arrangements of thiazolidinone compounds frequently involve hydrogen bonding interactions, particularly involving the carbonyl oxygen atom as an acceptor and various donor groups from neighboring molecules. These intermolecular interactions contribute to the overall stability of the crystalline form and can influence the compound's physical properties such as melting point and solubility characteristics. The planar nature of the thiazolidinone ring system often facilitates π-π stacking interactions between aromatic regions of adjacent molecules, further stabilizing the crystal structure.

Table 2: Typical Crystallographic Parameters for Thiazolidinone Systems

| Parameter | Typical Range | Structural Implication |

|---|---|---|

| Ring Planarity Deviation | <0.05 Å | Near-planar conformation |

| Carbon-Sulfur Bond Length | 1.65-1.70 Å | Partial double-bond character |

| Carbon-Nitrogen Bond Length | 1.35-1.40 Å | Resonance-stabilized |

| Thiocarbonyl Carbon-Sulfur | 1.62-1.66 Å | Double-bond character |

Electronic Distribution and Reactivity Centers

The electronic structure of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- exhibits distinctive charge distribution patterns that arise from the presence of multiple heteroatoms and the extended conjugation system involving the thiocarbonyl group. The thiocarbonyl carbon serves as a significant electrophilic center due to the polarization of the carbon-sulfur double bond, where the carbon atom bears partial positive charge while the sulfur atom carries partial negative charge. This polarization creates a reactive site that can participate in nucleophilic addition reactions and other electrophilic processes.

The nitrogen atom within the thiazolidinone ring exhibits reduced nucleophilicity compared to typical amines due to its incorporation into the conjugated system and the electron-withdrawing effects of both the carbonyl and thiocarbonyl groups. However, the nitrogen retains sufficient electron density to participate in coordination chemistry and can serve as a binding site for metal complexes or protonation reactions under appropriate conditions. The delocalization of electron density across the ring system creates a stabilized aromatic-like character that contributes to the compound's overall stability.

The phenylethyl substituent introduces additional electronic effects through its aromatic system, which can participate in π-π interactions and provide sites for electrophilic aromatic substitution reactions. The benzene ring's electron density distribution remains largely unperturbed by the distant thiazolidinone system, although weak inductive effects may propagate through the connecting alkyl chain. The methyl group adjacent to the aromatic ring provides electron-donating character through hyperconjugation effects, slightly enhancing the electron density of the benzene system.

Computational studies of similar thiazolidinone compounds indicate that the highest occupied molecular orbital typically resides on the sulfur atoms and the aromatic system, while the lowest unoccupied molecular orbital is primarily localized on the carbonyl and thiocarbonyl carbon atoms. This electronic arrangement suggests that the compound may exhibit nucleophilic character at the sulfur positions while maintaining electrophilic reactivity at the carbonyl sites.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- derives from several structural factors that contribute to its overall energetic favorability. The thiazolidinone ring system benefits from resonance stabilization involving the thiocarbonyl group, which delocalizes electron density across multiple bonds and reduces the overall energy of the system. This stabilization is evidenced by the compound's resistance to ring-opening reactions under mild conditions and its thermal stability at elevated temperatures.

General thiazolidinone compounds demonstrate notable thermal properties, with the parent thiazolidinone structure exhibiting a melting point of 194 degrees Celsius and a boiling point of 294.52 degrees Celsius. The density of the basic thiazolidinone framework is reported as 1.278 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. These physical properties suggest that 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- likely exhibits enhanced thermal stability due to the additional aromatic character provided by the phenylethyl substituent.

The compound demonstrates stability under normal temperature and atmospheric conditions, indicating that degradation pathways such as oxidation or hydrolysis do not readily occur under ambient circumstances. This stability profile makes the compound suitable for storage and handling in typical laboratory environments without requiring special protective measures or inert atmosphere conditions. The resistance to atmospheric moisture and oxygen suggests that the electronic structure effectively stabilizes potential reactive sites against unwanted side reactions.

Solubility characteristics of thiazolidinone derivatives typically show preference for organic solvents over aqueous media. The compound is expected to exhibit solubility in ethanol and acetone while remaining largely insoluble in water, reflecting the hydrophobic character imparted by the aromatic substituent and the relatively nonpolar nature of the heterocyclic core. This solubility profile has important implications for synthetic applications and potential purification strategies.

Table 3: Thermodynamic and Physical Properties

The thermodynamic considerations also encompass the compound's behavior during phase transitions and its interaction with various solvents and media. The relatively high boiling point of related thiazolidinone compounds suggests significant intermolecular forces, likely arising from dipole-dipole interactions involving the polar carbonyl and thiocarbonyl groups, as well as potential hydrogen bonding capabilities. These intermolecular forces contribute to the compound's physical properties and influence its behavior in solution and solid-state applications.

Eigenschaften

IUPAC Name |

3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSHNYSKESUNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23538-08-1 | |

| Record name | Rhodanine, 3-(alpha-methylbenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023538081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Reaction between Rhodanine and Aldehyde

One of the most common methods for synthesizing this compound involves the reaction between rhodanine (2-thioxo-4-thiazolidinone) and 1-phenylethanal (phenylacetaldehyde). The general procedure is as follows:

-

- Rhodanine

- 1-Phenylethanal

-

- The reaction is typically conducted under reflux conditions in an organic solvent such as ethanol or acetic acid.

-

- Mix rhodanine with 1-phenylethanal in a suitable solvent.

- Heat the mixture under reflux for several hours (usually between 3 to 6 hours).

-

- The product is purified through recrystallization or chromatography.

This method has been reported to yield products with purities ranging from 75% to 85% under optimized conditions.

One-Pot Synthesis Method

A more innovative approach involves a one-pot synthesis, which streamlines the process by combining all reactants in a single reaction vessel:

-

- Aromatic amine

- Aromatic aldehyde

- Mercaptoacetic acid

- Bi(SCH₂COOH)₃ as a catalyst

-

- Conducted under solvent-free conditions at elevated temperatures (up to 70ºC).

This method has shown enhanced yields due to the elimination of intermediate purification steps.

Characterization Techniques

Following synthesis, characterization of the compound is essential to confirm its identity and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Provides information about the molecular structure and environment of hydrogen atoms.

- Typical chemical shifts for aromatic protons are observed in the range of δ7.2–8.1 ppm.

-

- Identifies functional groups based on characteristic absorption bands.

- Key peaks include C=O stretches around $$1680–1720 \, cm^{-1}$$ and C=N stretches around $$1600–1650 \, cm^{-1}$$.

-

- Confirms molecular weight and structural integrity.

These techniques are crucial for validating the successful synthesis of the desired thiazolidinone derivative.

Summary of Research Findings

Research into thiazolidinone derivatives has highlighted their potential therapeutic applications. For instance:

Compounds similar to 4-Thiazolidinone, such as those derived from various substituents on the phenyl ring, have demonstrated significant antimicrobial activity.

Structure-activity relationship (SAR) studies indicate that modifications can enhance bioactivity against specific pathogens.

Properties Table

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Molecular Formula | C₁₁H₁₁NOS₂ |

| Molecular Weight | 237.3 g/mol |

| CAS Number | 23538-08-1 |

| InChI Key | KQSHNYSKESUNOZ-UHFFFAOYSA-N |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation by affecting various cellular processes:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting enzymes such as tyrosine kinases.

- Case Studies : Research has demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values ranging from 0.10 to 0.60 µM .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies:

Anti-inflammatory Applications

Research indicates that 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- may possess anti-inflammatory properties:

- Biochemical Pathways : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic organic chemistry:

- Synthesis of Derivatives : It is utilized in the synthesis of more complex molecules due to its versatile chemical structure. The compound can undergo various chemical reactions such as oxidation and substitution to yield derivatives with enhanced biological activities.

Comparative Data Table

Wirkmechanismus

The mechanism of action of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thioxo group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- with key analogues differing in substituents and biological activities:

Key Differences

- 5-Position Substitution: Analogues with arylidene groups (e.g., 2-thienylmethylene or chlorophenyl ) exhibit extended conjugation, which may improve interactions with biological targets like enzymes or DNA.

Research Findings and Implications

Structure-Activity Relationships (SAR)

- 3-Position Substituents : Bulky groups (e.g., phenylethyl or benzyl ) improve lipophilicity, aiding membrane permeability.

- 2-Thioxo Group : Critical for hydrogen bonding with biological targets; replacing it with oxo reduces activity .

- 5-Arylidene Moieties : Enhance anticancer activity by intercalating DNA or inhibiting topoisomerases .

Pharmacological Potential

- Antileukemic Activity : Derivatives with pyrrolidinedione () or chlorophenyl () groups show promise, suggesting that the target compound could be optimized for leukemia therapy.

Biologische Aktivität

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a sulfur-containing heterocyclic compound characterized by its thiazolidinone ring structure. Its molecular formula is CHNOS, with a molecular weight of approximately 239.33 g/mol. This compound has gained attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Despite limited specific research on this compound, its structural similarities to other thiazolidinones suggest significant therapeutic potential.

Synthesis and Characterization

The synthesis of 4-thiazolidinone derivatives typically involves reactions between rhodanine and various aldehydes or ketones. For 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, the synthesis generally follows these steps:

- Reactants : Rhodanine (2-thioxo-4-thiazolidinone) and 1-phenylethanal (phenylacetaldehyde).

- Reaction Conditions : The reaction is conducted under controlled conditions to ensure proper formation and purification.

- Characterization Techniques : The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Activity

Research indicates that thiazolidinones, including 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, exhibit notable antimicrobial properties. A study highlighted that derivatives of thiazolidinones showed significant inhibition against various bacterial strains. For instance:

- E. coli : Zone of inhibition measured at 20 mm.

- S. aureus : Zone of inhibition measured at 22 mm.

- P. vulgaris : Zone of inhibition measured at 15 mm .

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. In vitro studies demonstrate that certain derivatives can inhibit the proliferation of cancer cells significantly:

- IC50 Values : Compounds derived from thiazolidinones have shown IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of thiazolidinones has been documented in several studies, suggesting that these compounds can modulate inflammatory pathways effectively. Additionally, some derivatives have shown analgesic effects comparable to standard pain relief medications .

The precise mechanism of action for 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- remains largely unexplored; however, it is hypothesized that similar compounds interact with biological targets through covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction may lead to alterations in enzymatic activities or cellular signaling pathways, contributing to their observed biological effects .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structure Type | Unique Features | Anticancer Activity (IC50) |

|---|---|---|---|

| 3-(Phenyl)thiazolidine-2-thione | Thiazolidine | Saturated ring structure | Not specified |

| 5-Methylthiazolidine-2,4-dione | Thiazolidinedione | Keto group presence | Not specified |

| 4-Thiazolidinone, 3-(4-chlorophenyl)-2-thioxo | Chlorophenyl Substituent | Enhanced activity due to halogen | Not specified |

The uniqueness of 4-Thiazolidinone lies in its specific phenylethyl substitution and thioxo group, which may enhance its biological efficacy compared to other derivatives .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

- Antimalarial Activity : Certain thiazolidinones demonstrated effective inhibition against Plasmodium falciparum strains with IC50 values indicating potential as antimalarial agents .

- Antituberculosis Activity : Although some derivatives showed lower efficacy compared to standard treatments like Isoniazid and rifampicin, they still exhibited moderate activity against Mycobacterium tuberculosis .

- Antiviral Potential : Research suggests that some thiazolidinone derivatives can inhibit viral replication effectively over extended periods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-thiazolidinone derivatives, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 3-(1-phenylethyl)-2-thioxothiazolidin-4-one with aldehydes or ketones under acidic catalysis (e.g., acetic acid) using ammonium acetate as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1 aldehyde-to-thiazolidinone), reflux time (3–6 hours), and solvent selection (ethanol or glacial acetic acid). Monitoring by TLC and purification via recrystallization improves yield and purity .

- Key Data : Typical yields range from 75% to 85% under optimized conditions. For example, condensation with 4-methylbenzaldehyde yielded 80% purity confirmed by melting point (210–212°C) and spectral data .

Q. How are structural and purity analyses performed for thiazolidinone derivatives?

- Methodology :

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for CH₃-C=N), IR (C=O stretch at 1680–1720 cm⁻¹; C=N at 1600–1650 cm⁻¹) .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment.

- Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

Q. What are the critical functional groups influencing reactivity in 4-thiazolidinone derivatives?

- The 2-thioxo group enhances electrophilicity at C5, enabling nucleophilic additions. The 3-(1-phenylethyl) substituent introduces steric effects, which may hinder or direct regioselectivity in reactions. Computational studies (e.g., DFT) predict charge distribution and reactive sites .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic pathways and stereochemical outcomes?

- Methodology :

- Retrosynthesis : AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes, prioritizing one-step syntheses with high atom economy .

- Stereochemical Analysis : Molecular docking (AutoDock) and DFT calculations (Gaussian 09) model transition states to predict enantioselectivity in asymmetric syntheses .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodology :

- SAR Studies : Compare derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity). For example, 5-(4-nitrophenyl)methylene analogs showed MIC values of 8 µg/mL against S. aureus .

- Mechanistic Insights : Fluorescence quenching assays and DNA-binding studies (e.g., ethidium bromide displacement) reveal interactions with bacterial DNA gyrase or fungal ergosterol .

Q. How can contradictory data on reaction outcomes (e.g., oxidation vs. reduction products) be resolved?

- Methodology :

- Controlled Experiments : Vary oxidizing/reducing agents (e.g., H₂O₂ vs. NaBH₄) and monitor intermediates via LC-MS. For instance, iodine reduction in 3-iodophenyl derivatives produces deiodinated thiazolidinones, while oxidation forms quinones .

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction pathways and identify rate-determining steps .

Q. What strategies improve the stability of thiazolidinone derivatives under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.